3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
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Overview
Description
“3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol” is a chemical compound with the molecular formula C8H9NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrano[3,2-b]pyridin ring system. The InChI key, a unique identifier for the compound, is DRTHOGZBINQWFL-UHFFFAOYSA-N . The Canonical SMILES string, another form of chemical notation, is C1CC2=C(N=CC(=C2)O)OC1 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 151.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 42.4 Ų .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 3,4-dihydro-2H-pyrano[3,2-b]pyridines were synthesized using 1,2,4-triazines in a microwave-activated inverse electron demand Diels–Alder reaction. This efficient method enabled the synthesis of diverse bicyclic scaffolds with various substitutions (Hajbi et al., 2007).
General Synthetic Approach : An efficient strategy for synthesizing functionalized 3,4-dihydro-2H-pyrano[3,2-b]pyridines was developed, involving intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).
Synthesis of Substituted Derivatives : A synthesis route for substituted 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines and 3-hydroxy-3,4-dihydro-2H-pyrano[2,3-b]pyridines was reported. The key process involved an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines (Hajbi et al., 2010).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines : While not directly involving 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol, pyrazolo[3,4-b]pyridines, a related group of compounds, have shown significant biomedical applications. These compounds, presenting in two tautomeric forms, have been a focus of over 300,000 descriptions, indicating a rich field of biomedical research (Donaire-Arias et al., 2022).
Pyrano[3,2-b]pyrans in Medicinal Chemistry : Pyrano[3,2-b]pyrans, structurally related to this compound, have significant roles in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities. Their synthesis and applications in medicinal chemistry have been extensively studied (Borah et al., 2021).
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVUNBXCJHTYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C=CN2)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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